Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-2-yl)acetic Acid and its Derivatives
In the landscape of modern drug discovery, the adage ‘a drug must get to its target to be effective’ has never been more pertinent. The journey of a therapeutic agent from administration to its site of action is governed by a complex interplay of its structural and physicochemical properties. For scaffolds such as the piperidine ring, a prevalent motif in numerous clinically successful drugs, a thorough understanding of these properties is not merely academic—it is a cornerstone of rational drug design.[1] Piperidine derivatives are widely explored for their diverse pharmacological activities, and their efficacy is intrinsically linked to their ability to navigate the physiological environment.[1]
This technical guide provides an in-depth exploration of the core physicochemical properties of 2-(piperidin-2-yl)acetic acid, a representative member of a class of compounds with significant therapeutic potential. Due to the limited availability of extensive experimental data for the specifically substituted 2-(4-Methylpiperidin-2-yl)acetic acid, this whitepaper will utilize the parent compound, 2-(Piperidin-2-yl)acetic acid (CAS: 19832-04-3) , as a foundational model. The principles and experimental methodologies detailed herein are directly applicable to its substituted analogs, including the 4-methyl derivative, and are designed to equip researchers, scientists, and drug development professionals with the expertise to conduct comprehensive physicochemical characterizations.
We will delve into the causality behind experimental choices, presenting not just data, but the strategic rationale for its acquisition. Every protocol described is designed as a self-validating system, ensuring the generation of robust and reliable data—the bedrock of successful drug development programs.
Core Physicochemical Properties: A Quantitative Overview
A quantitative understanding of a compound's physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental data for our model compound, 2-(Piperidin-2-yl)acetic acid, and provides a framework for the subsequent detailed experimental sections.
| Property | Value (2-(Piperidin-2-yl)acetic acid) | Significance in Drug Development |
| Molecular Formula | C₇H₁₃NO₂ | Defines the elemental composition and molecular mass. |
| Molecular Weight | 143.18 g/mol [2] | Influences diffusion rates and membrane permeability. |
| pKa (Predicted) | 4.00 ± 0.10 (Carboxylic Acid)[3] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| XLogP3-AA | -2.1[2] | A measure of lipophilicity, which is critical for membrane transport, protein binding, and solubility.[4] |
| Boiling Point (Predicted) | 286.8 ± 13.0 °C[3] | Indicates thermal stability and volatility. |
| Density (Predicted) | 1.063 ± 0.06 g/cm³[3] | A fundamental physical property relevant to formulation. |
Section 1: Acid Dissociation Constant (pKa) Determination
Expertise & Experience: The pKa is arguably one of the most critical physicochemical parameters. It dictates the extent of ionization of a molecule at a given pH. For an amphoteric compound like 2-(piperidin-2-yl)acetic acid, which possesses both a basic piperidine nitrogen and an acidic carboxylic acid group, determining its pKa values is essential.[5] The ionization state profoundly affects solubility, membrane permeability (as charged species generally do not cross lipid bilayers passively), and the potential for ionic interactions with biological targets. Potentiometric titration stands as the gold-standard method for its accuracy and directness in measuring pKa.[6][7]
Experimental Protocol: Potentiometric Titration
This protocol outlines the determination of the pKa values of 2-(piperidin-2-yl)acetic acid.
Principle: The compound is dissolved in water and titrated with a strong acid (to determine the pKa of the amine) and a strong base (to determine the pKa of the carboxylic acid). The pH of the solution is monitored continuously, and the pKa is determined from the midpoint of the buffer regions of the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[5]
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) and a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Accurately weigh approximately 100 mg of 2-(piperidin-2-yl)acetic acid and dissolve it in 50 mL of deionized, CO₂-free water to create a solution of known concentration.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a magnetic stirrer for continuous mixing.
-
-
Titration Procedure:
-
Acidic Titration (for amine pKa): Titrate the sample solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Basic Titration (for carboxylic acid pKa): In a separate experiment, titrate a fresh sample solution with the standardized 0.1 M NaOH, following the same incremental addition and recording procedure.[6]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate two titration curves.
-
Determine the equivalence points from the steepest parts of the curves (or by using the first or second derivative of the curve).
-
The pKa value for each ionizable group is the pH at the half-equivalence point.[5] For the carboxylic acid, this is at the halfway point to the first equivalence point in the basic titration. For the piperidine nitrogen, this is at the halfway point to the first equivalence point in the acidic titration.
-
Trustworthiness: The accuracy of this protocol is validated by the use of standardized titrants and a calibrated pH meter. Running the titration in triplicate and ensuring a consistent temperature will confirm the reproducibility of the determined pKa values.
Visualization of Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Section 2: Lipophilicity (logP and logD) Determination
Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. For a molecule like 2-(piperidin-2-yl)acetic acid, which will be charged at physiological pH (7.4), logD₇.₄ is a more relevant parameter than logP.[4] The shake-flask method, though labor-intensive, remains the benchmark for its accuracy in determining logP/logD values.[8][9]
Experimental Protocol: Shake-Flask Method for logD₇.₄
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a pH 7.4 aqueous buffer. The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined. The ratio of these concentrations gives the distribution coefficient.[9][10]
Step-by-Step Methodology:
-
Preparation:
-
Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.
-
Prepare a stock solution of 2-(piperidin-2-yl)acetic acid in the pre-saturated PBS.
-
-
Partitioning:
-
In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS containing the test compound. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[9]
-
Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed to facilitate the complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve in each phase is required for accurate quantification.
-
-
Calculation:
-
Calculate logD₇.₄ using the following equation: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Trustworthiness: This protocol's reliability is ensured by using pre-saturated solvents to prevent volume changes during the experiment. The use of centrifugation ensures clean phase separation, and quantification against a calibration curve minimizes analytical error. Performing the experiment with at least three different starting concentrations validates that the partition coefficient is independent of concentration.
Visualization of Workflow:
Caption: Shake-flask workflow for experimental logD determination.
Section 3: Thermodynamic Solubility Determination
Expertise & Experience: Aqueous solubility is a critical factor for oral drug absorption and achieving sufficient concentrations for in vitro and in vivo studies.[11] Poor solubility can be a major hurdle in drug development.[11] It is important to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the most relevant measure for formulation and biopharmaceutical assessment.[12][13] The shake-flask method is the definitive approach for this measurement.[12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Principle: An excess amount of the solid compound is agitated in an aqueous buffer of defined pH until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[13]
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess of solid 2-(piperidin-2-yl)acetic acid to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.
-
-
Equilibration:
-
Sample Processing:
-
Allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS, with a corresponding calibration curve.
-
-
Result Reporting:
-
The solubility is reported in units such as µg/mL or µM.
-
Trustworthiness: The key to a reliable thermodynamic solubility measurement is ensuring equilibrium has been reached. This can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[12] Analysis of the remaining solid by techniques like DSC or XRPD can confirm that no phase changes occurred during the experiment.
Section 4: Melting Point and Thermal Properties
Expertise & Experience: The melting point (Tm) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. It is a critical parameter for manufacturing, formulation, and quality control. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that not only provides a precise melting point but also reveals other thermal events like glass transitions, crystallization, and decomposition.[15][16]
Experimental Protocol: Melting Point Determination by DSC
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] A phase transition in the sample, such as melting, results in an endothermic peak on the DSC thermogram, from which the melting point and the enthalpy of fusion can be determined.[15]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point and enthalpy of fusion (e.g., indium).[18]
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the 2-(piperidin-2-yl)acetic acid sample into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of material during heating.[19]
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Heat the sample under a controlled temperature program, for instance, from 25°C to 300°C at a constant rate (e.g., 10°C/min), under an inert nitrogen atmosphere.[18]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature to generate a DSC thermogram.
-
The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting event.[16]
-
The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus), which provides information on the crystallinity of the sample.
-
Trustworthiness: The protocol's validity is grounded in proper instrument calibration. Analyzing the sample at multiple heating rates can help to separate kinetic from thermodynamic events. The sharpness of the melting peak is a good indicator of the sample's purity; impurities typically lead to a broader melting range at a lower temperature.[18]
Visualization of Relationship:
Caption: Interdependence of key physicochemical properties.
Conclusion
The comprehensive physicochemical characterization of drug candidates like 2-(piperidin-2-yl)acetic acid and its derivatives is a non-negotiable component of a successful drug discovery program. The experimental protocols detailed in this guide for determining pKa, logD, solubility, and melting point represent robust, validated methodologies that provide the foundational data needed for informed decision-making. By understanding not just the 'what' but the 'why' behind these measurements, researchers can effectively predict a compound's in vivo behavior, optimize its properties for therapeutic efficacy, and de-risk its progression through the development pipeline. The integration of these techniques into early-stage research is an investment in quality that pays dividends in the form of more promising and ultimately successful clinical candidates.
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